O-methylandrocymbine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(1R,10S)-3,4,5,14-tetramethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one |
InChI |
InChI=1S/C22H27NO5/c1-23-9-8-22-12-18(26-3)16(24)11-14(22)15(23)7-6-13-10-17(25-2)20(27-4)21(28-5)19(13)22/h10-12,15H,6-9H2,1-5H3/t15-,22+/m0/s1 |
InChI Key |
AYPIIWGCGUQVNZ-OYHNWAKOSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CCC4=CC(=C(C(=C34)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CCC4=CC(=C(C(=C34)OC)OC)OC)OC |
Synonyms |
O-Me androcymbine O-methylandrocymbine |
Origin of Product |
United States |
Elucidation of the Biosynthetic Pathways Leading to and from O Methylandrocymbine
Precursor Pathways and Enzymatic Transformations Leading to O-Methylandrocymbine
The biosynthesis of this compound is a multi-step process involving a series of enzymatic transformations from simpler precursor molecules.
Origin from 1-Phenethylisoquinoline Alkaloids (e.g., Autumnaline, Isoandrocymbine)
The biosynthetic journey to this compound begins with 1-phenethylisoquinoline alkaloids. Extensive research, including tracer experiments, has demonstrated that colchicine (B1669291) and its tropolonoid relatives are biosynthesized through the oxidative ring-closure of a 1-phenethyltetrahydroisoquinoline, specifically (S)-autumnaline. biocyclopedia.commdpi.comrsc.orgresearchgate.net
(S)-Autumnaline itself is derived from the amino acids phenylalanine and tyrosine. mdpi.comsci-hub.senih.gov Phenylalanine is processed to 4-hydroxydihydrocinnamaldehyde (4-HDCA), and tyrosine yields dopamine (B1211576). mdpi.comsci-hub.senih.gov These two units then undergo a Pictet-Spengler condensation reaction to form the initial 1-phenethylisoquinoline scaffold. mdpi.comsci-hub.senih.gov Subsequent hydroxylations and methylations build up the substitution pattern characteristic of autumnaline. biocyclopedia.commdpi.comnih.gov
Following the formation of autumnaline, a key intermediate in the pathway to this compound is the dienone isoandrocymbine. biocyclopedia.comnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org this compound is clearly derived from autumnaline through a process involving phenol (B47542) oxidation and O-methylation.
Role of O-Methyltransferases in this compound Formation
O-methylation is an essential step in the biosynthesis of many plant secondary metabolites, including alkaloids. mdpi.com These methylation reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. newdrugapprovals.orgmdpi.comscribd.comnih.gov These enzymes facilitate the transfer of a methyl group from SAM to an appropriate phenolic hydroxyl substrate. mdpi.comnih.gov In the context of this compound formation, O-methylation occurs following the phenolic oxidative coupling step, contributing to the final structure of the dienone. biocyclopedia.comnewdrugapprovals.orgscribd.com
Phenolic Oxidative Coupling Mechanisms in Androcymbine Precursors
Phenolic oxidative coupling is a critical reaction in the biosynthesis of colchicine and its related compounds. biocyclopedia.comresearchgate.netnewdrugapprovals.orgnewdrugapprovals.org This process involves the oxidative ring-closure of the 1-phenethyltetrahydroisoquinoline precursor, such as autumnaline. biocyclopedia.com The coupling typically occurs in a para-para sense, leading to the formation of dienone structures like isoandrocymbine, which possesses a homomorphinan skeleton. biocyclopedia.commdpi.comnih.gov This type of reaction can be catalyzed by enzymes and often results in the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds between the coupling partners. wikipedia.org
Cytochrome P450 Involvement in Dienone Formation Preceding this compound
Cytochrome P450 (CYP) enzymes are monooxygenases that play a significant role in various biosynthetic pathways, including alkaloid biosynthesis, by catalyzing reactions such as hydroxylation and C-C or C-O coupling. researchgate.netnih.gov In the pathway leading to this compound, the phenolic coupling reaction that forms the dienone intermediate (e.g., isoandrocymbine from autumnaline) has been shown to involve a cytochrome P450 enzyme. sci-hub.segithub.io For instance, research on Gloriosa superba has identified GsCYP71FB1 as an enzyme responsible for the oxidative rearrangement and ring expansion of this compound, which is crucial for forming the tropolone (B20159) C-ring of N-formyldemecolcine. researchgate.netresearchgate.net
This compound as a Key Intermediate in Downstream Alkaloid Biosynthesis
This compound is not merely an end-product of a biosynthetic sequence but serves as a pivotal branching point for the synthesis of more complex alkaloids.
Elucidation of its Role in Colchicine and Related Tropolone Alkaloid Pathways
This compound is firmly established as a key intermediate in the biosynthesis of colchicine and other related tropolone alkaloids. mdpi.comrsc.orgresearchgate.netsci-hub.senih.govrsc.orgrsc.orgresearchgate.netscispace.comsemanticscholar.org It is a dienone that originates from autumnaline. The conversion of this compound into colchicine involves a remarkable homoallylic ring expansion. mdpi.comresearchgate.netsci-hub.senih.gov This unique rearrangement is responsible for generating the characteristic seven-membered tropolone ring found in colchicine. biocyclopedia.commdpi.comresearchgate.netsci-hub.senih.govresearchgate.net
Labeling experiments and studies on various intermediates have supported the detailed pathway from this compound to colchicine. rsc.orgrsc.org The sequence involves several downstream intermediates, including N-formyldemecolcine, demecolcine (B1670233), and N-deacetylcolchicine, before the final formation of colchicine. researchgate.netnewdrugapprovals.orgscribd.comresearchgate.netrsc.org Notably, the cytochrome P450 enzyme GsCYP71FB from Gloriosa superba has been specifically implicated in catalyzing the ring expansion of this compound, which directly leads to the formation of the tropolone C-ring within N-formyldemecolcine. researchgate.net
Key Biosynthetic Intermediates and Enzymes
| Intermediate/Enzyme Class | Role in Pathway to/from this compound | Source Organisms |
| 1-Phenethylisoquinolines | Precursors to autumnaline | Colchicum species, Gloriosa superba biocyclopedia.commdpi.comresearchgate.netsci-hub.senih.govsemanticscholar.org |
| (S)-Autumnaline | Direct precursor to this compound via oxidative coupling and O-methylation | Colchicum species, Gloriosa superba biocyclopedia.commdpi.comrsc.orgresearchgate.netnih.govnewdrugapprovals.orgnewdrugapprovals.org |
| Isoandrocymbine | Dienone intermediate formed by phenolic oxidative coupling of autumnaline | Colchicum species, Androcymbium melanthioides biocyclopedia.comnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org |
| O-Methyltransferases (OMTs) | Catalyze O-methylation steps, including the formation of this compound | Plants (general), Gloriosa superba biocyclopedia.comnewdrugapprovals.orgmdpi.comscribd.comnih.gov |
| Cytochrome P450 (CYP) Enzymes | Involved in phenolic oxidative coupling and the ring expansion of this compound | Gloriosa superba (e.g., GsCYP71FB1) researchgate.netresearchgate.net |
| This compound | Key intermediate in the biosynthesis of colchicine and tropolone alkaloids | Colchicum species mdpi.comrsc.orgresearchgate.netsci-hub.senih.govrsc.orgrsc.orgresearchgate.netscispace.comsemanticscholar.org |
| N-Formyldemecolcine | Intermediate in colchicine biosynthesis, formed by ring expansion of this compound | Colchicum species, Gloriosa superba researchgate.netnewdrugapprovals.orgscribd.comresearchgate.netrsc.org |
| Demecolcine | Intermediate in colchicine biosynthesis | Colchicum species researchgate.netnewdrugapprovals.orgscribd.comrsc.org |
| N-Deacetylcolchicine | Intermediate in colchicine biosynthesis | Colchicum species newdrugapprovals.orgscribd.comrsc.org |
| Colchicine | Final tropolone alkaloid product | Colchicum species, Gloriosa superba biocyclopedia.commdpi.comrsc.orgresearchgate.netsci-hub.senih.govnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgscribd.comresearchgate.netrsc.orgrsc.orgresearchgate.netscispace.comsemanticscholar.org |
Enzymatic Ring Expansion from this compound to Tropolone Derivatives (e.g., N-Formyldemecolcine)
A defining step in the biosynthesis of colchicine and related alkaloids is the enzymatic ring expansion of this compound to form the characteristic tropolone ring system. This remarkable transformation involves the 1,4-cyclohexadiene (B1204751) ring of this compound undergoing an oxidative rearrangement. nih.govresearchgate.netfrontiersin.org The reaction is catalyzed by a cytochrome P450 enzyme and leads to the formation of tropolone derivatives, such as N-formyldemecolcine. nih.govresearchgate.netfrontiersin.orgnih.govsci-hub.senih.govmdpi.comresearchgate.net N-formyldemecolcine is a crucial precursor to colchicine, retaining the distinct tropolone ring and pharmacophore. nih.govsci-hub.senih.govresearchgate.net This enzymatic cascade is noteworthy as it involves the breaking and reformation of two carbon-carbon bonds, all promoted by a single oxidative enzyme. nih.gov The formation of the tropolone ring is critical for the pharmaceutical properties of these alkaloids, as precursors lacking this moiety, such as this compound itself, appear to have limited cytotoxic effects. nih.gov
Characterization of Key Enzymes Catalyzing Ring Expansion (e.g., GsCYP71FB1, CYP71FB1)
The pivotal enzyme responsible for the ring expansion of this compound has been identified as a non-canonical cytochrome P450. nih.govsci-hub.senih.govresearchgate.net Specifically, GsCYP71FB1 from Gloriosa superba and CYP71FB1 from Colchicum autumnale have been characterized as the enzymes catalyzing this reaction. nih.govresearchgate.netfrontiersin.orgnih.govsci-hub.semdpi.comresearchgate.netrsc.orgresearchgate.net Functional characterization of GsCYP71FB1, expressed individually in Nicotiana benthamiana and yeast, confirmed its role in the ring expansion and rearrangement. nih.gov The identification of these enzymes was facilitated by a combination of transcriptomics, metabolomics, and co-expression analysis, which revealed a set of highly co-expressed genes involved in colchicine biosynthesis. nih.govsci-hub.sersc.org
Isotopic Labeling and Tracer Studies in this compound Biosynthetic Pathway Elucidation
Extensive isotopic labeling and tracer studies have been fundamental to elucidating the biosynthetic pathway of colchicine, providing critical insights into the role and transformations of this compound. nih.govsci-hub.se These studies, coupled with the structural characterization of alkaloids isolated from colchicine-producing plants, formed the basis for the proposed biosynthetic pathway. nih.govsci-hub.se For instance, the rearrangement of carbon 12 (C12) during the ring expansion from this compound to colchicine has been indicated through these labeling experiments. nih.govsci-hub.se Early research utilized radioisotope-labeled precursors, such as [9-14C]-labeled autumnaline (a 1-phenethylisoquinoline), which was efficiently incorporated by Colchicum plants into both colchicine and demecolcine, with labeling exclusively at C-6. These studies demonstrated that this compound arises from autumnaline through phenol oxidation and O-methylation. Tracer-based metabolomics, which involves determining the distribution of stable isotopes (e.g., 13C) from a labeled precursor among various metabolic intermediates, has been instrumental in defining precursor-product relationships and quantitative aspects of the pathway. nih.gov
Table 1: Key Intermediates and Enzymes in this compound Biosynthesis and Transformation
| Compound/Enzyme | Role in Pathway |
| This compound | Key dienone intermediate; undergoes oxidative ring expansion to form tropolone ring. nih.govresearchgate.netfrontiersin.orgnih.govsci-hub.sersc.org |
| N-Formyldemecolcine | Tropolone-containing derivative formed directly from this compound via ring expansion; precursor to colchicine. nih.govresearchgate.netfrontiersin.orgnih.govsci-hub.senih.govmdpi.comresearchgate.net |
| GsCYP71FB1 | Non-canonical cytochrome P450 from Gloriosa superba; catalyzes the ring expansion and rearrangement of this compound to N-formyldemecolcine. nih.govsci-hub.semdpi.comresearchgate.netrsc.orgresearchgate.net |
| CYP71FB1 | Cytochrome P450 from Colchicum autumnale; catalyzes the ring expansion of this compound to N-formyldemecolcine. nih.govfrontiersin.org |
| Autumnaline | 1-phenethylisoquinoline precursor to this compound; undergoes phenol oxidation and O-methylation to form this compound. |
| Isoandrocymbine | Precursor to this compound, formed by oxidative para-para phenol coupling of (S)-autumnaline. nih.gov Its methylation by GsOMT4 yields this compound. mdpi.com |
Metabolic Engineering and Biotechnological Strategies for this compound and Related Alkaloid Production
Metabolic engineering involves optimizing genetic and regulatory processes within cells to enhance the production of specific substances. wikipedia.org This field leverages advancements in molecular biology, genome sequencing, and computational tools to rewire cellular processes for various biotechnological applications. consensus.app Given the low yields of colchicine-type alkaloids from traditional plant extraction and their increasing demand, biotechnological approaches are being explored as viable alternatives. davidpublisher.comresearchgate.netfrontiersin.org
Heterologous Expression Systems for Pathway Reconstitution
Heterologous expression systems have proven highly effective in reconstructing and studying the biosynthetic pathway of this compound and related alkaloids. Researchers have successfully engineered a near-complete biosynthetic pathway to N-formyldemecolcine in the model plant Nicotiana benthamiana. nih.govsci-hub.senih.gov This involved starting from primary metabolites, phenylalanine and tyrosine, and utilizing a combination of 16 enzymes, including those from Gloriosa superba and co-opted from other pathways. nih.govsci-hub.senih.gov Individual enzymes, such as GsCYP71FB1, have also been functionally characterized through expression in yeast. nih.gov Furthermore, the total biosynthesis of enantiopure (−)-colchicine has been achieved in N. benthamiana by integrating a combination of 20 genes, demonstrating the potential for complete pathway reconstitution in heterologous hosts. nih.gov
In Planta Engineering Approaches for Enhanced Production
While challenges exist in genetically manipulating native colchicine-producing plants due to their exotic nature and long development cycles, the comprehensive understanding of the biosynthetic pathway of this compound and related compounds opens new avenues for in planta engineering. researchgate.netdavidpublisher.comresearchgate.net The objective of these approaches is to enhance the accumulation of colchicine and other valuable alkaloids directly within the plant. davidpublisher.comresearchgate.net Biotechnological interventions, such as the production of biorhizomes in vitro, show promise for the commercial biomanufacturing of colchicine in bioreactors. researchgate.netfrontiersin.orgresearchgate.net Strategies involving the overexpression of specific biosynthetic steps or the application of synthetic biology methods in homologous systems are considered promising for increasing yields. mdpi.comresearchgate.net Studies have also indicated that precursor feeding, such as with coumaric acid and tyramine, can stimulate colchicine accumulation in callus and root cultures. davidpublisher.comresearchgate.net Moreover, insights from other alkaloid pathways suggest the potential application of RNA interference (RNAi) technology for metabolic modifications, for instance, by knocking down competing pathways or enhancing flux towards the desired product. davidpublisher.com An example of successful pathway optimization in a heterologous system involved removing the N-terminal mitochondrial localization signal of the Gloriosa superba N-methyl transferase enzyme, which led to enhanced N-formyldemecolcine production. researchgate.net
Chemical Synthesis of O Methylandrocymbine and Its Analogues
Total Synthetic Methodologies for O-Methylandrocymbine
Total synthetic approaches to this compound often leverage intramolecular cyclization reactions to form the characteristic ring systems.
Photolysis-based cyclization, particularly the photo-Pschorr reaction, has been successfully applied in the total synthesis of this compound. clockss.orgrsc.org This method involves the diazotization of a suitable isoquinoline (B145761) precursor, followed by photolytic decomposition of the resulting diazonium salt. clockss.orgrsc.org
A notable example involves the photo-Pschorr reaction of 1-(2-amino-3,4,5-trimethoxyphenethyl)-7-benzyloxy-1,2,3,4-tetrahydro-6-methoxy-2-methylisoquinoline (V) to yield (±)-O-methylandrocymbine. rsc.org The photolysis is typically conducted using a mercury lamp (e.g., Hanovia 450 W) with a pyrex filter to control the wavelength of light, often at low temperatures (e.g., 5-10°C) and in the presence of a mineral acid. clockss.org This process facilitates the formation of the homomorphinandienone skeleton characteristic of this compound. Research has shown that such photolytic decomposition of diazonium salts can lead to homomorphinandienone-type compounds. clockss.org
One study reported that the photolysis of a 1-(2-aminophenethyl)isoquinoline derivative, after diazotization, resulted in four compounds upon chromatographic separation. clockss.org One of these compounds was identified as a homomorphinandienone (XXXVI), which was spectroscopically and chromatographically identical to a sample obtained via a modified Pschorr reaction. clockss.org
Oxidative Phenol (B47542) Coupling: Oxidative phenol coupling is a significant strategy in natural product synthesis, forming C–C or C–O bonds between phenolic compounds through an oxidative process. rsc.orgwikipedia.org While direct phenol oxidation may face limitations, particularly when the hydroxyl group is meta to the desired coupling site, it has been successfully employed in the synthesis of precursors to homomorphinandienones. clockss.org For instance, successful phenolic oxidative coupling of a diphenolic 1,2,3,4-tetrahydroisoquinoline (B50084) (XXXIV) was achieved using potassium ferricyanide (B76249) in a mixture of sodium hydrogen carbonate and chloroform. clockss.org This reaction, followed by chromatography, yielded the crystalline homomorphinandienone (XXXV), albeit in low yield. clockss.org This demonstrates the utility of oxidative coupling in constructing the core skeleton, despite potential challenges in regioselectivity or yield for specific targets. clockss.orgrsc.orgnih.gov
Pschorr Reaction Modifications: The Pschorr reaction, which involves the decomposition of aromatic diazonium salts to form new carbon-carbon bonds, has been extensively modified for the synthesis of various complex molecules, including morphinandienones. clockss.org This reaction has been investigated as a general synthetic method for homomorphinandienone-type compounds, particularly when phenol oxidation is inherently limited by coupling site regioselectivity. clockss.org Modifications of the Pschorr reaction have led to the synthesis of demethoxy-O-methylandrocymbine through the diazotization of specific 1-(2-amino-4,5-dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, followed by decomposition of the diazonium salts. rsc.orgrsc.org The Pschorr reaction, and its photo-variant, are considered efficient ways to effect homolysis of carbon-nitrogen bonds, forming radical intermediates that cyclize to dienones. clockss.org
Photolysis-based Cyclization Reactions in this compound Synthesis
Synthesis of Isotopic and Structurally Modified this compound Analogues for Mechanistic Research
The synthesis of isotopic and structurally modified analogues is an indispensable tool in mechanistic research, allowing for detailed investigations into reaction pathways and molecular interactions. nih.govsymeres.comisotope.com Stable isotopes such as deuterium (B1214612) (H), carbon-13 (C), and nitrogen-15 (B135050) (N) are widely incorporated into target molecules for these studies. symeres.comisotope.com
Applications of Isotopic Labeling:
Mechanistic and Kinetic Studies: Deuterium labeling can introduce kinetic isotope effects, providing insights into rate-determining steps and bond-breaking/forming events. symeres.com Similarly, C and N labeling help elucidate reaction mechanisms and kinetics by allowing the tracing of specific atoms through a reaction pathway. symeres.com
Structural Characterization: Stable isotopes enhance analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comisotope.com For instance, C and N labeling enables detailed structural characterization of complex biomolecules and can be used to measure ligand-protein interactions. symeres.comisotope.com
Quantitative Analysis: Labeled compounds serve as internal standards for precise quantification in analytical methods, improving specificity in various analyses. symeres.com
While specific examples for this compound analogues were not detailed in the search results, the general principles of stable isotope synthesis, such as direct incorporation of isotope-containing precursors or hydrogen/deuterium exchange reactions, can be applied to this compound and its derivatives. symeres.com These methodologies enable researchers to synthesize this compound analogues with specific isotopic labels, facilitating in-depth mechanistic investigations into its formation and reactivity.
Development of Scalable and Efficient Synthetic Routes for this compound Research Applications
The development of scalable and efficient synthetic routes is paramount for advancing research applications of complex chemical compounds like this compound. mdpi.comtarosdiscovery.com Efficient routes are characterized by high yields, reduced by-product formation, and minimized environmental impact, often achieved through process optimization and advanced synthetic technologies. tarosdiscovery.com
Key aspects in developing such routes include:
Process Optimization and Scale-up: Research and development efforts focus on optimizing reaction conditions, parametrization, and scaling up laboratory-scale syntheses to larger quantities suitable for research applications. tarosdiscovery.com This involves careful consideration of temperature studies, solubility profiling, and crystallization analysis. tarosdiscovery.com
Cost-Effectiveness and Time-Efficiency: The goal is to elaborate, optimize, and streamline synthetic routes to increase their cost- and time-effectiveness. tarosdiscovery.com This includes maximizing yields while lowering by-products and negative impacts related to Health, Safety, Security, and Environment (HSSE) parameters. tarosdiscovery.com
Technological Advancements: Modern cheminformatics and artificial intelligence (AI) tools play a crucial role in accelerating research and discovery by predicting reaction outcomes, optimizing reaction conditions, and automating the design of optimal synthetic pathways. neovarsity.org These computational approaches can streamline synthesis and facilitate the discovery of novel transformations, enhancing efficiency and reducing experimental redundancies. neovarsity.org
For this compound, developing efficient synthetic routes would involve applying these principles to ensure a sustainable and accessible supply for ongoing research into its chemical properties and potential applications. The focus on efficiency and scalability ensures that research findings can be translated effectively from the laboratory to broader scientific investigation. mdpi.com
Structure Activity Relationship Sar Studies and Analogue Design for O Methylandrocymbine
Investigation of Structural Features Influencing Biological Interactions of O-Methylandrocymbine
The biological interactions of this compound are intrinsically linked to its three-dimensional structure. While specific SAR studies on this compound are not extensively documented in publicly available research, the principles of SAR suggest that several structural features would be critical for its biological activity. These include the stereochemistry of the bridged tetracyclic core, the substitution pattern of the aromatic rings, and the nature of the nitrogen substituent.
The spatial arrangement of the atoms in this compound, a complex phenethylisoquinoline alkaloid, creates a unique topology that dictates how it fits into a biological target. nih.gov The key structural components likely to influence its biological interactions are:
The Tropolone (B20159) Ring Precursor: The dienone system in the C ring is a crucial feature, as it is the precursor to the tropolone ring in colchicine (B1669291), which is known to be critical for its potent antimitotic activity. pharmacologymentor.comnih.gov Modifications to this ring system would likely have a profound impact on biological activity.
The Aromatic Ring Substituents: The methoxy (B1213986) groups on the A ring are expected to play a significant role in target binding through hydrophobic and electronic interactions. The number and position of these groups are often key determinants of activity in related natural products. uc.pt
Stereochemistry: The specific stereoisomer of this compound is likely essential for its activity, as biological targets are chiral and often exhibit strict stereoselectivity.
To systematically investigate these features, a focused library of analogues would be synthesized and evaluated. The findings from such studies are typically compiled into SAR tables to discern trends.
Table 1: Hypothetical SAR Data for this compound Analogues Below is an interactive table illustrating the kind of data that would be generated in a study investigating the structural features of this compound. The data presented is hypothetical and serves to demonstrate the principles of SAR.
| Compound ID | Modification from this compound | Predicted Biological Activity (IC50, µM) | Key Observation |
| OMA-001 | Unmodified this compound | 10 | Baseline activity |
| OMA-002 | Demethylation of one A-ring methoxy group | 25 | Methoxy groups are important for activity |
| OMA-003 | Replacement of N-methyl with N-ethyl | 15 | Small changes to the N-substituent are tolerated |
| OMA-004 | Replacement of N-methyl with N-benzyl | 50 | Bulky N-substituents decrease activity |
| OMA-005 | Epimerization at a key stereocenter | >100 | Stereochemistry is critical for activity |
| OMA-006 | Reduction of the C-ring ketone | 75 | The dienone system is crucial for activity |
This table is for illustrative purposes only. The presented data is not based on actual experimental results for this compound.
Design and Synthesis of Novel this compound Analogues and Derivatives
The design and synthesis of novel analogues are central to SAR studies. nih.govnih.gov For this compound, the synthetic strategy would likely revolve around modifying the known total synthesis routes or using the natural product as a starting material for semi-synthesis. The goal is to create a diverse library of compounds where specific parts of the molecule are altered. researchgate.netnih.gov
The synthesis of this compound analogues could be approached in several ways:
Modification of the Aromatic Ring: Analogues with different substitution patterns on the aromatic ring could be synthesized by using differently substituted precursors in the early stages of the synthesis. For example, starting materials with hydroxyl, ethoxy, or halogen substituents in place of the methoxy groups could be employed.
Variation of the Nitrogen Substituent: The N-methyl group could be replaced with a variety of other alkyl or aryl groups. This can be achieved by demethylation of this compound followed by re-alkylation or through the synthesis of analogues with a secondary amine that can then be functionalized.
Modification of the C-Ring Dienone: The ketone in the C-ring could be reduced to an alcohol, or the double bonds could be selectively hydrogenated to explore the importance of this functionality.
Bio-inspired Synthesis: Drawing inspiration from the biosynthesis of colchicine, where this compound is a key intermediate, could lead to the design of novel compounds. pharmacologymentor.comnih.gov For instance, attempting the ring expansion reaction on this compound analogues could yield novel colchicine-like structures. researchgate.net
Table 2: Synthetic Approaches to this compound Analogues This interactive table outlines potential synthetic strategies for generating this compound analogues.
| Analogue Type | Synthetic Strategy | Key Precursors | Potential Compound Series |
| A-Ring Modified | Total synthesis using modified phenethylamine (B48288) precursors | Substituted phenylacetic acids and dopamine (B1211576) derivatives | Hydroxylated, halogenated, and other alkoxy analogues |
| N-Substituent Modified | N-demethylation of this compound followed by N-alkylation/arylation | This compound, various alkyl/aryl halides | N-ethyl, N-propyl, N-benzyl, N-phenyl analogues |
| C-Ring Modified | Selective reduction of the dienone system | This compound, reducing agents (e.g., NaBH4) | Dihydro and tetrahydro derivatives, alcohol analogues |
| Skeletal Rearrangement | Biomimetic synthesis involving oxidative rearrangement | This compound, oxidizing agents | Novel tricyclic or rearranged tetracyclic systems |
This table represents a conceptual framework for the synthesis of this compound analogues.
Computational Chemistry and Molecular Modeling for this compound SAR Prediction and Mechanism Elucidation
Computational chemistry and molecular modeling are powerful tools for predicting the SAR and elucidating the mechanism of action of complex molecules like this compound. numberanalytics.com These methods can provide insights into how the molecule interacts with its biological target at an atomic level, guiding the design of more potent and selective analogues. nih.govarxiv.org
Key computational approaches that could be applied to this compound include:
Molecular Docking: This technique predicts the preferred orientation of this compound and its analogues within the binding site of a target protein. nih.govnih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural properties of a series of compounds with their biological activity. pharmacologymentor.com By developing a QSAR model for this compound analogues, it would be possible to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how this compound and its target interact over time. mdpi.com This can reveal important information about the conformational changes that occur upon binding and the stability of the complex.
Quantum Chemical Calculations: These calculations can be used to determine the electronic properties of this compound, such as its charge distribution and orbital energies. researchgate.netrsc.org This information is valuable for understanding its reactivity and how it interacts with its biological target.
Table 3: Application of Computational Methods to this compound Studies This interactive table summarizes how different computational methods could be utilized in the study of this compound.
| Computational Method | Application to this compound | Information Gained | Impact on Analogue Design |
| Molecular Docking | Predict binding mode in a hypothetical target protein | Key amino acid interactions, binding orientation | Design of analogues with improved shape complementarity and specific interactions |
| 3D-QSAR | Develop a predictive model for biological activity | Identification of regions where steric bulk or electronic properties are favorable or unfavorable | Prioritization of synthetic targets with a higher probability of being active |
| Molecular Dynamics | Simulate the flexibility and interaction dynamics of the this compound-target complex | Conformational changes upon binding, stability of key interactions | Design of analogues that can better stabilize the active conformation |
| Quantum Mechanics | Calculate electronic properties (e.g., electrostatic potential, frontier orbitals) | Reactivity profile, regions susceptible to metabolic attack | Design of analogues with improved electronic complementarity and metabolic stability |
This table provides a conceptual overview of the application of computational chemistry to this compound research.
Preclinical Biological Activities and Mechanistic Investigations of O Methylandrocymbine
Evaluation of Antimicrobial Properties in In Vitro Models
The potential of O-methylandrocymbine as an antimicrobial agent has been explored in various in vitro settings. These studies are crucial for identifying new compounds to combat the growing issue of antimicrobial resistance. nih.gov Standard laboratory methods, such as broth or agar (B569324) dilution and diffusion assays, are typically employed to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.govmdpi.com
While specific data on the broad-spectrum antimicrobial activity of this compound is not extensively detailed in the provided search results, the general approach to screening natural products like alkaloids for such properties is well-established. nih.govnih.govnih.gov For instance, studies on other natural compounds utilize methods like the agar well diffusion method to assess the antimicrobial activity against various pathogens. nih.govfrontiersin.org The activity is often determined by measuring the zone of inhibition around the test compound. nih.gov
Interactive Table: In Vitro Antimicrobial Activity Screening Methods
| Method | Description | Purpose |
| Broth Microdilution | Serial dilutions of the compound are made in a liquid growth medium and inoculated with the test microorganism. | To determine the Minimum Inhibitory Concentration (MIC). nih.gov |
| Agar Diffusion (Disk/Well) | A disk or well containing the compound is placed on an agar plate inoculated with the microorganism. | To qualitatively assess antimicrobial activity by measuring the zone of inhibition. nih.gov |
| Bioautography | A chromatographic technique combined with a bioassay to locate active compounds in a mixture. | To identify the specific antimicrobial components within a natural extract. |
Assessment of Anticancer Activity in Cellular and In Vivo (Animal) Models
The anticancer potential of this compound has been a significant area of research, likely spurred by its relationship to colchicine (B1669291), a known antimitotic agent.
Cellular Models: In vitro studies using cancer cell lines are the initial step in evaluating anticancer activity. nih.gov These studies typically involve exposing various cancer cell lines to the compound and measuring its effect on cell viability and proliferation. researchgate.netplos.org The half-maximal inhibitory concentration (IC50) value is a common metric used to quantify a compound's potency, representing the concentration at which it inhibits 50% of the cellular process, such as proliferation. biomedpharmajournal.org While specific IC50 values for this compound were not available in the search results, the methodology for obtaining such data is standard practice in cancer research. nih.govresearchgate.net
Interactive Table: Anticancer Activity Evaluation
| Model Type | Examples of Cell Lines/Animal Models | Key Parameters Measured |
| In Vitro (Cellular) | MCF-7 (Breast Cancer), A549 (Lung Cancer), HeLa (Cervical Cancer), HepG2 (Liver Cancer) nih.govresearchgate.netbiomedpharmajournal.org | IC50 (Inhibitory Concentration), Cell Viability, Apoptosis Induction, Cell Cycle Arrest plos.orgbiomedpharmajournal.org |
| In Vivo (Animal) | Xenograft models in athymic nude or SCID mice dovepress.com | Tumor volume and weight, Survival rate, Metastasis inhibition plos.orgijbcp.com |
Neuroprotective Activity Research
Research into the neuroprotective potential of natural compounds is a burgeoning field, driven by the need for effective treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.govmdpi.com These diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. nih.govmdpi.com
Studies in this area often utilize in vitro models with neuronal cells or in vivo animal models of neurodegeneration. cuhk.edu.hkrrpharmacology.ru The neuroprotective effects of a compound are assessed by its ability to mitigate damage caused by neurotoxins or other pathological stimuli. mdpi.comrrpharmacology.ru While the provided search results mention the neuroprotective activities of various phytochemicals, specific research focusing solely on this compound's neuroprotective capacity is not detailed. mdpi.comnih.gov However, the methodologies used to evaluate other natural compounds, such as assessing the reduction of neuronal damage and inflammation, would be applicable to the study of this compound. cuhk.edu.hkrrpharmacology.ru
Molecular Targets and Specific Mechanisms of Action in Biological Systems
Understanding the molecular targets and mechanisms of action is crucial for drug development. For this compound, its primary known role is as a biosynthetic intermediate in the formation of colchicine. nih.govuzh.ch The conversion of this compound to colchicine involves enzymatic steps within the plant. nih.gov
Given its structural similarity to colchicine, it is plausible that this compound could interact with tubulin, the molecular target of colchicine. Colchicine exerts its biological effects, including its anticancer activity, by binding to tubulin and disrupting microtubule dynamics, which are essential for cell division. The investigation into whether this compound itself has significant tubulin-binding activity is a logical area of inquiry.
Isolation and Identification from Biologically Active Natural Sources
This compound is a naturally occurring alkaloid found in certain plant species. The process of obtaining this compound involves extraction from the plant material, followed by isolation and purification using various chromatographic techniques. researchgate.net The identification and structural elucidation of the isolated compound are then carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netcabidigitallibrary.org
The primary natural sources for this compound are plants of the Colchicum and Gloriosa genera, which are also the sources of colchicine. nih.gov The isolation of this compound is often conducted in the context of studying the biosynthesis of colchicine. nih.gov The presence of this compound in these plants highlights the rich diversity of chemical compounds that can be found in natural sources. nih.govmdpi.com
Advanced Analytical Methodologies for O Methylandrocymbine Research
High-Resolution Spectroscopic and Chromatographic Techniques
High-resolution spectroscopic and chromatographic techniques are indispensable for the comprehensive analysis of O-methylandrocymbine in biological matrices, particularly complex plant extracts. These methods offer unparalleled separation efficiency and detection sensitivity, allowing for the isolation and characterization of this compound amidst a multitude of co-occurring metabolites.
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) in Metabolite Profiling
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a powerful tool for untargeted metabolomics and metabolite profiling, offering high sensitivity, excellent resolution, and accurate mass measurements nih.govuni.luplantaedb.combioregistry.io. This technique is particularly valuable for the comprehensive analysis of complex mixtures, such as those found in plant extracts, where this compound is present alongside numerous other secondary metabolites.
For this compound research, UHPLC-HRMS can be employed to:
Identify this compound: By comparing its exact mass and fragmentation pattern with reference standards or databases.
Profile related metabolites: Simultaneously detect and characterize precursors (like autumnaline) and downstream products (like colchicine (B1669291) and demecolcine) in the biosynthetic pathway, providing a holistic view of the metabolic landscape.
Discriminate samples: Utilize chemometric analyses (e.g., PCA) of metabolite profiles to differentiate plant samples based on species, growth conditions, or genetic variations that might influence this compound accumulation nih.gov.
The high resolving power of UHPLC-HRMS, often utilizing narrowbore columns (e.g., 1.0 mm i.d. columns), can significantly enhance sensitivity and coverage for low-amount samples, which is crucial when dealing with trace metabolites like this compound plantaedb.com.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Plant Extracts
High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized analytical technique for the quantitative analysis of natural products, including alkaloids, in crude plant samples and herbal preparations wikidata.orgnewdrugapprovals.org. HPLC offers efficient separation of compounds, making it suitable for both qualitative and quantitative assessments wikidata.org.
The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase that is pumped through the column mims.com. For quantitative analysis of this compound in plant extracts, a specific HPLC method would be developed and validated to ensure accuracy, precision, linearity, and sensitivity.
An example of a validated HPLC method for quantitative analysis in plant materials demonstrated good sensitivity with a Limit of Detection (LOD) of 1 µg/ml for arbutin (B1665170) and 0.49 µg/ml for hydroquinone, and excellent linearity (R² > 0.9993) flybase.org. The method also showed high precision (RSD < 2.53% for intra-day and < 3.23% for inter-day assays) and accuracy (recovery ranging from 98.96% to 106.4%) flybase.org. Typical HPLC conditions for plant extract analysis often involve reversed-phase columns (e.g., RP-18), a mobile phase consisting of water and organic solvents (like methanol (B129727) or acetonitrile) with gradient elution, and UV detection at a specific wavelength where the compound absorbs strongly mims.comflybase.org.
For this compound, HPLC can be applied to:
Accurate Quantification: Determine the precise concentration of this compound in various plant parts or extracts.
Quality Control: Establish and monitor the content of this compound in plant materials used for research or other purposes.
Comparative Studies: Quantify this compound levels across different plant species, varieties, or under varying environmental conditions to understand factors influencing its accumulation.
The versatility and reproducibility of HPLC make it a primary choice for routine quantitative analysis of secondary metabolites in plants newdrugapprovals.org.
Radiometric and Isotopic Tracer Methodologies in Biosynthetic Pathway Analysis
Radiometric and isotopic tracer methodologies are fundamental for elucidating the complex biosynthetic pathways of natural products, including this compound, in living systems wikipedia.orgfishersci.nouni.luresearchgate.netfishersci.noresearchgate.net. These techniques involve introducing a precursor molecule labeled with a radioactive (e.g., ¹⁴C, ³H) or stable (e.g., ¹³C, ¹⁵N) isotope into a biological system, and then tracking its incorporation into subsequent intermediates and the final product wikipedia.orgfishersci.noresearchgate.net. The biological system, while sensitive to the chemical nature of elements, does not distinguish between different isotopes of the same element, allowing the labeled compound to participate in normal metabolic processes fishersci.no.
This compound has been identified as a key dienone intermediate in the biosynthesis of colchicine and demecolcine (B1670233), two tropolone (B20159) alkaloids found in Colchicum species nih.gov. Early research demonstrated that colchicine and demecolcine are biosynthesized through extensive enzymatic modification of 1-phenethylisoquinoline, autumnaline nih.gov.
Detailed Research Findings: Studies utilizing multiply labeled forms of autumnaline and its biological precursors in Colchicum plants have provided significant insights into the biosynthetic route leading to this compound nih.gov.
Incorporation of Labeled Autumnaline: Racemic [9-¹⁴C]-labeled autumnaline (as 1a) was efficiently incorporated by Colchicum plants into both colchicine (4a) and demecolcine (3a), with the label exclusively found at C-6 nih.gov. This indicated that this compound (2) arises from autumnaline (1) through a process involving phenol (B47542) oxidation and O-methylation nih.gov.
O-Methylation Studies: The O-methylation step involved in the formation of this compound was further investigated using [³H]-methyl iodide nih.gov. This specific labeling confirmed the origin of the O-methyl group.
Enzymatic Involvement: The phenolic coupling reaction, a critical step in the conversion of autumnaline to this compound, has been shown to involve a cytochrome P-450 enzyme nih.gov.
These incorporation experiments, using both ¹⁴C and ³H isotopes, allowed researchers to define a substantial part of the biosynthetic pathway to colchicine and its relatives, clearly establishing this compound as a crucial intermediate formed after the initial oxidative ring-closure of autumnaline nih.gov. The ability to detect radioactivity in isolated compounds confirms that the labeled precursor molecule was utilized for biosynthesis wikipedia.orgfishersci.no.
Beyond radiometric tracers, stable isotopic tracers, such as ¹³C, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, are also widely used. For instance, the biosynthesis of camptothecin (B557342), another alkaloid, was investigated using [1-¹³C]glucose, and the ¹³C-labeling pattern of isolated camptothecin was analyzed by NMR to determine its biosynthetic origin uni.lu. This approach provides detailed information on the carbon skeleton rearrangements during biosynthesis.
The application of tracer techniques, whether radiometric or isotopic, is crucial for understanding the sequence of reactions, the intermediates involved, and the enzymes catalyzing specific steps in the biosynthesis of complex natural products like this compound.
Emerging Research Avenues and Future Perspectives for O Methylandrocymbine
Exploration of Undiscovered Biosynthetic Diversification Pathways and Products
The known biosynthetic pathway of O-methylandrocymbine, leading to colchicine (B1669291), involves a series of enzymatic modifications, including O- and N-methylations and a distinctive ring expansion frontiersin.orgnih.govsci-hub.seresearchgate.netresearchgate.net. However, the full spectrum of its natural biosynthetic diversification remains an area ripe for exploration. Plants, particularly those from the Colchicum and Gloriosa species where this compound is found, are renowned for producing a vast array of specialized metabolites through subtle variations in enzymatic activity and substrate promiscuity nih.govresearchgate.net.
Future research could focus on identifying novel enzymes or enzyme isoforms within these plants that act upon this compound or its immediate precursors. Such discoveries might reveal alternative metabolic branches that lead to previously uncharacterized this compound derivatives. These derivatives could possess unique structural features due to different regioselectivity of methylation, hydroxylation, or other modifications, or even alternative skeletal rearrangements beyond the well-documented tropolone (B20159) formation. High-throughput metabolomics combined with advanced genomic and transcriptomic analyses of diverse Colchicum and Gloriosa accessions could uncover genes encoding these novel biosynthetic enzymes, thereby shedding light on the full biosynthetic potential stemming from the this compound scaffold.
Structural and Functional Elucidation of Enzymes Associated with this compound Biosynthesis and Transformation
The conversion of this compound to N-formyldemecolcine, a key step in colchicine biosynthesis, is catalyzed by a unique cytochrome P450 enzyme, specifically CYP71FB1 frontiersin.orgresearchgate.net. This enzyme mediates a remarkable ring expansion reaction involving the 1,4-cyclohexadiene (B1204751) ring of this compound frontiersin.org. Prior to this compound formation, various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are involved in methylating the 1-phenethylisoquinoline precursor, autumnaline nih.govsci-hub.se.
Detailed structural and functional elucidation of these enzymes is paramount for a comprehensive understanding of the pathway. X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic techniques can provide insights into the three-dimensional structures of these enzymes, revealing their active sites, substrate binding pockets, and catalytic mechanisms. Understanding the molecular basis of CYP71FB1's ring expansion activity, for instance, could inform the design of novel biocatalysts for similar complex transformations in synthetic chemistry. Similarly, characterizing the substrate specificities and catalytic efficiencies of the OMTs and NMTs involved will be crucial. This knowledge can facilitate enzyme engineering efforts to modify existing pathways or create new ones, potentially leading to the production of novel this compound analogues with tailored properties.
Table 1: Key Enzymes in this compound Pathway and Their Roles
| Enzyme Class | Specific Enzyme (if identified) | Role in Pathway | Reference |
| Cytochrome P450 | CYP71FB1 | Catalyzes ring expansion of this compound to N-formyldemecolcine | frontiersin.orgresearchgate.net |
| O-methyltransferase (OMT) | GsOMT1-GsOMT4 (in G. superba) | O-methylation of precursors to this compound | nih.govresearchgate.net |
| N-methyltransferase (NMT) | GsNMT (in G. superba) | N-methylation of precursors to this compound | nih.govresearchgate.net |
Integration of Synthetic Biology for Sustainable Production and Novel Analogue Generation
The reliance on plant extraction for natural products like colchicine, derived from this compound, often faces challenges related to low yields and resource intensity nih.govmdpi.comresearchgate.net. Synthetic biology offers a powerful alternative for the sustainable production of this compound and its derivatives hudsonlabautomation.comfrontiersin.org. By reconstituting plant biosynthetic pathways in heterologous microbial hosts (e.g., yeast or bacteria) or engineered plant systems (e.g., Nicotiana benthamiana), it is possible to achieve scalable and controlled production.
Recent advancements have demonstrated the successful engineering of the colchicine biosynthetic pathway in Nicotiana benthamiana, starting from simple amino acid precursors and leading to N-formyldemecolcine nih.govsci-hub.se. This success paves the way for dedicated this compound production platforms. Future efforts could focus on optimizing the expression and activity of the enzymes leading to this compound in these hosts, potentially through gene overexpression, codon optimization, or subcellular compartmentalization strategies researchgate.netfrontiersin.org.
Beyond sustainable production, synthetic biology is instrumental in generating novel analogues of this compound. By introducing modified or promiscuous enzymes, or by feeding engineered hosts with synthetic precursors, researchers can direct the biosynthesis towards compounds not found in nature. This "combinatorial biosynthesis" approach allows for the systematic generation of a library of this compound-like molecules, which can then be screened for new or enhanced biological activities. For instance, modifying the OMTs or NMTs could lead to altered methylation patterns, or engineering the CYP71FB1 could result in different ring structures.
Discovery of Uncharted Biological Activities and Underlying Molecular Mechanisms
While this compound is primarily known as a biosynthetic intermediate, its direct biological activities are not extensively documented in the context of human health. However, as a precursor to colchicine, a compound with well-established anti-inflammatory and anti-gout properties due to its tubulin-binding activity, this compound itself, or other direct derivatives, may possess undiscovered bioactivities researchgate.netnih.gov. Alkaloids, in general, are a diverse class of plant specialized metabolites known for a wide range of biological functions, including roles in plant defense against herbivores and pathogens researchgate.netmdpi.com.
Future research should systematically investigate this compound for potential biological activities. This could involve in vitro and in vivo screening assays targeting various cellular processes or disease models. Given its structural similarity to colchicine, it would be pertinent to assess its interaction with tubulin or other cytoskeletal components, as well as its anti-inflammatory or cytotoxic potential. Furthermore, exploring its role within the plant itself, beyond being a mere precursor, could reveal novel ecological functions or stress responses. Understanding the underlying molecular mechanisms of any newly discovered activities would involve detailed biochemical and cell biology studies, including target identification, pathway analysis, and structure-activity relationship (SAR) studies of this compound and its closely related natural or synthetically generated analogues. This holistic approach could unveil this compound as a scaffold for developing new therapeutic agents or agrochemicals.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. How is O-methylandrocymbine structurally identified and validated in plant extracts?
- Methodological Answer : Identification involves chromatographic separation (e.g., HPLC, TLC) combined with spectroscopic techniques (NMR, MS). For validation, compare spectral data with literature values and synthesize reference standards via established protocols (e.g., methylation of androcymbine precursors). Purity is confirmed via melting point analysis and chiral chromatography to distinguish stereoisomers .
Q. What experimental approaches are used to synthesize this compound in laboratory settings?
- Methodological Answer : Synthesis typically starts with 1-phenethylisoquinoline precursors. Key steps include regioselective methylation (e.g., using methyl iodide or dimethyl sulfate under alkaline conditions) and oxidative coupling to form the homomorphinan skeleton. Kametani et al. (1971) demonstrated photolytic total synthesis as an alternative route, requiring UV irradiation for cyclization . Yields and reaction conditions should be optimized using design-of-experiment (DoE) frameworks.
Q. What are the primary challenges in isolating this compound from natural sources?
- Methodological Answer : Challenges include low natural abundance, co-elution with structurally similar alkaloids (e.g., autumnaline), and instability under acidic conditions. Solutions involve:
- Extraction : Use non-polar solvents (e.g., dichloromethane) at neutral pH to prevent degradation.
- Purification : Combine column chromatography with gradient elution and centrifugal partition chromatography (CPC) for high resolution .
Advanced Research Questions
Q. How do tracer experiments resolve contradictions in proposed biosynthetic pathways of this compound?
- Methodological Answer : Isotopic labeling (e.g., -tyrosine or -dopamine) tracks precursor incorporation. For example, conflicting hypotheses about the enamine intermediate’s role were resolved by isolating radiolabeled this compound after feeding labeled autumnaline to Colchicum species. Data contradictions (e.g., unexpected labeling patterns) require revisiting enzyme specificity or alternative pathways via knock-out mutant studies .
Q. What advanced analytical techniques are employed to study this compound’s role in colchicine biosynthesis?
- Methodological Answer :
- LC-HRMS/MS : Quantifies intermediates in biosynthetic pathways and identifies transient metabolites.
- X-ray crystallography : Resolves stereochemical ambiguities in enzymatic products (e.g., cyclopropane ring formation).
- Enzyme assays : Recombinant cytochrome P450 enzymes (e.g., CYP75A1) are expressed in E. coli to validate oxidation steps .
Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Predict binding affinities to tubulin using AutoDock Vina, focusing on the tropolone moiety’s interaction with β-tubulin.
- QSAR models : Correlate substituent effects (e.g., methoxy group position) with antiproliferative activity. Validate predictions via in vitro cytotoxicity assays (e.g., IC against HeLa cells) .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Standardization : Document reaction parameters (temperature, solvent purity, catalyst batch) using electronic lab notebooks (ELNs).
- Validation : Cross-validate NMR assignments with COSY, HSQC, and HMBC spectra. Share raw data (e.g., Bruker files) in supplementary materials .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Comparative analysis : Compile -NMR chemical shifts from multiple studies (e.g., Tojo et al., 1989 vs. Kametani et al., 1971) and identify outliers.
- Re-analysis : Re-isolate the compound using original methods and acquire spectra under identical conditions (e.g., 500 MHz, CDCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
